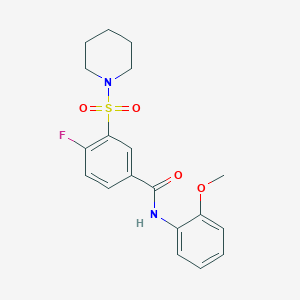
4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as FMPB, is a novel compound that has gained interest among researchers due to its potential therapeutic applications. FMPB belongs to the class of sulfonyl benzamide compounds and has been reported to exhibit a wide range of biological activities.
科学的研究の応用
FMPB has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. FMPB has been studied extensively in animal models, and its pharmacokinetic and pharmacodynamic properties have been characterized.
作用機序
The exact mechanism of action of FMPB is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. FMPB has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal excitability and a decrease in pain perception.
Biochemical and Physiological Effects:
FMPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. FMPB has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the main advantages of FMPB is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of FMPB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of FMPB.
将来の方向性
There are several future directions for research on FMPB. One area of interest is the potential use of FMPB in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the role of FMPB in the regulation of anxiety and depression, which are common comorbidities of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of FMPB and its potential therapeutic applications in other neurological and psychiatric disorders.
合成法
The synthesis of FMPB involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyaniline in the presence of a catalyst, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with piperidine-1-sulfonyl chloride to yield FMPB. The overall synthesis method is simple and efficient, with a yield of up to 85%.
特性
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVLXSYDRSVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)